molecular formula C8H8N2 B1365507 4-Amino-3-methylbenzonitrile CAS No. 78881-21-7

4-Amino-3-methylbenzonitrile

Cat. No. B1365507
CAS RN: 78881-21-7
M. Wt: 132.16 g/mol
InChI Key: MBZDCUMFFPWLTJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Synthesis and Chemical Reactivity

Applications in Medicinal Chemistry

  • Zika Virus Inhibition : Novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs demonstrate significant antiviral effects against Zika virus, showcasing the potential of such compounds in developing anti-ZIKV candidates (Wang et al., 2019).

Material Science and Engineering

  • Corrosion Inhibition : 2-Aminobenzene-1,3-dicarbonitriles derivatives, which are closely related to 4-amino-3-methylbenzonitrile, exhibit properties as green corrosion inhibitors for mild steel in acidic conditions, suggesting potential industrial applications (Verma, Quraishi & Singh, 2015).

Photophysical Studies

  • Excited State Dynamics : Investigations into the excited states of 4-aminobenzonitrile derivatives reveal insights into intramolecular charge transfer, aiding in the understanding of photoinduced processes in organic molecules (Fuß et al., 2007).

Polymer Solar Cells

  • Enhancing Solar Cell Efficiency : A study utilizing 4-amino-2-(trifluoromethyl)benzonitrile as an additive in polymer solar cells demonstrated increased power conversion efficiency, highlighting the potential for improving renewable energy technologies (Jeong et al., 2011).

Safety And Hazards

4-Amino-3-methylbenzonitrile is toxic if swallowed, causes skin irritation, and causes serious eye irritation78. It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound78.


Future Directions

The future directions of 4-Amino-3-methylbenzonitrile are not explicitly mentioned in the search results. However, given its use in research and development, it’s likely that it will continue to be used in the synthesis of new compounds and in various chemical studies1.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or materials safety data sheets.


properties

IUPAC Name

4-amino-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZDCUMFFPWLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426623
Record name 4-Amino-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methylbenzonitrile

CAS RN

78881-21-7
Record name 4-Amino-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 3-methyl-4-nitrobenzonitrile (2.0 g, 12.3 mmol) in 100 mL of EtOH is added SnCl2 (13.9 g, 61.7 mmol). The resulting solution is heated at reflux. After 2 h, the solution is cooled to ambient temperatures. The solution is poured into 150 mL of ice water. The pH of the solution is adjusted to >7 with a solution of saturated NaHCO3. The solution is diluted with EtOAc and the resulting mixture is filtered through Celite. The filtered solution is separated. The organic layer is dried over MgSO4, filtered and concentrated to give the title compound (1.57 g, 8.7 mmol) as an off-white solid.
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2 g
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13.9 g
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100 mL
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ice water
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150 mL
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Synthesis routes and methods II

Procedure details

4-Cyano-2-methylaniline was synthesized as previously described (J. Med. Chem. (1991), 34, 3295): To a solution of 3-methyl-4-nitrobenzonitrile (2.0 g, 12.34 mmol) in acetic acid (20 L) was added dropwise a solution of SnCl2 (9.6 g, 49.38 mmol) in conc. HCl (20 mL). After stirring for 3 h, the mixture was added carefully to a saturated NH4OH solution (120 mL) at 0° C. The resulting mixture was extracted with EtOAc (4×30 mL). The combined organic layers were sequentially washed with H2O (30 mL) and a saturated NaCl solution (30 mL), dried (Na2SO4), and concentrated under reduced pressure. The residue was purified by flash chromatography (10% EtOAc/hex) to give 4-cyano-2-methylaniline as a white solid (1.48 g, 92%): TLC (30% EtOAc in hexane) Rf0.23. This material was used without further purification.
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2 g
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9.6 g
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reactant
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20 L
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20 mL
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120 mL
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Synthesis routes and methods III

Procedure details

4-Cyano-2-methylaniline was prepared according to Method A1a. The aniline was converted to 4-cyano-2-methylphenyl isothiocyanate according to Method A2b. 1-Hydroxymethylcyclopentanamine was prepared according to Method B1c. The 2-hydroxyethylamine was converted to 1-chloromethylcyclopentanamine HCl salt according to Method B7e. 1-Chloromethylcyclopentanamine HCl salt was reacted with 4-cyano-2-methylphenyl isothiocyanate according to Method C1e to give 2-(4-cyanophenylphenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with cyclopentyl bromide according to Method D2b to give 2-(4-cyano-2-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
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Synthesis routes and methods IV

Procedure details

4-Cyano-2-methylaniline was synthesized as described in Method A1a. The aniline was converted to 4-cyano-2-methylphenyl isothiocyanate according to Method A2a, Step 3. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7a to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 4-cyano-2-methylphenyl isothiocyanate according to Method C1a to give 2-(4-cyano-2-methylphenylimino)-1-thia-3-azaspiro[4.4]nonane. The thiazolidine was reacted with isobutyl bromide according to Method D2b to give 3-isobutyl-2-(4-iodo-2-methylphenylimino)-1-thia-3-azaspiro[4.4]nonane.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
N Guo, D Alagille, G Tamagnan, RR Price… - Applied Radiation and …, 2008 - Elsevier
… synthesized from 4-amino-3-methylbenzonitrile by electrophilic … 1) by halogenation of 4-amino-3-methylbenzonitrile followed by … Iodination of 4-amino-3-methylbenzonitrile with ICl …
Number of citations: 22 www.sciencedirect.com
N Guo, M Ansari, J Clanton, R Kessler, R Price… - 2006 - Soc Nuclear Med
… Methods: 3-Chloro- and 3-bromo-5-methylbenzonitrile were synthesized from 4-amino-3-methylbenzonitrile by electrophilic halogenation followed by reductive deamination. The iodo …
Number of citations: 0 jnm.snmjournals.org
A Volobueva, A Egorova, A Galochkina, S Ekins… - Molecules, 2020 - mdpi.com
… 4-amino-3-methylbenzonitrile 14 was obtained by the method in the patent [18]. 3-methyl-4-(piperazin-1-yl)benzonitrile 22 was synthesized from 4-amino-3-methylbenzonitrile 14 and …
Number of citations: 7 www.mdpi.com
YM Choi-Sledeski, DG McGarry… - Journal of medicinal …, 1999 - ACS Publications
… The combined organic layers were worked up to yield 4-amino-3-methylbenzonitrile (1.57 g, … g, 2.1 mmol) were added to a solution of 4-amino-3-methylbenzonitrile (1.2 g, 9.08 mmol) in …
Number of citations: 53 pubs.acs.org
APT Easson - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… This anilide, prepared (75%) by treatment of 4-amino-3methylbenzonitrile l4 (obtained from 4-bromo-2-methylacetanilide by means of cuprous cyanide in pyridine) in pyridine with …
Number of citations: 4 pubs.rsc.org
G Bartoli, M Bosco, R Dal Pozzo, M Petrini - Tetrahedron, 1987 - Elsevier
A New facile and general synthesis of alkylanilines by one-pot reductive alkylation of nitroarenes is reported. This method is based on the “in situ” reduction by hydrides (LiAlH 4 or …
Number of citations: 22 www.sciencedirect.com
A Yu - 2016 - rucore.libraries.rutgers.edu
… 4-amino-3-methylbenzonitrile (i6).To a solution of 4-bromo-2-methylaniline (500 mg, 2.7 mmol) in DMF (3 mL) was added CuCN (480 mg, 5.4 mmol) and L-proline (115 mg, 1 mmol). …
Number of citations: 2 rucore.libraries.rutgers.edu
KW Wurm, FM Bartz, L Schulig, A Bodtke… - …, 2022 - Wiley Online Library
… 4-Amino-3-methylbenzonitrile (32b): The synthesis was carried out from 4-bromo-2-methylaniline (10.15 g, 54.6 mmol) in accordance with the general procedure (Rosenmund–von …
RA Hartz, VT Ahuja, G Luo, L Chen… - Journal of Medicinal …, 2023 - ACS Publications
… 37 (2.9 mg, 0.007 mmol, 15% yield) was prepared from 21a and 4-amino-3-methylbenzonitrile using method B (stirred at 120 C for 2 h). H NMR (500 MHz, DMSO-d 6 ) δ 9.92 (br s, 1H), …
Number of citations: 1 pubs.acs.org
D Dusso, C Ramirez, A Parise, P Lanza… - Magnetic …, 2019 - Wiley Online Library
… These experimental conditions allowed the complete conversion of substrates 1a,b giving very good yields of 4-aminobenzonitrile (from 1a, 85%) and 4-amino-3-methylbenzonitrile (…

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